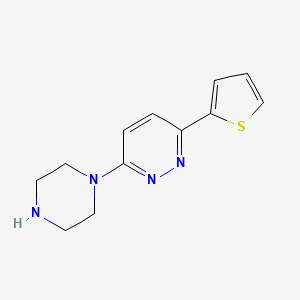

3-Piperazin-1-yl-6-(2-thienyl)pyridazine

Description

Properties

IUPAC Name |

3-piperazin-1-yl-6-thiophen-2-ylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4S/c1-2-11(17-9-1)10-3-4-12(15-14-10)16-7-5-13-6-8-16/h1-4,9,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYMHNQZJWLMQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NN=C(C=C2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperazin-1-yl-6-(2-thienyl)pyridazine typically involves the reaction of a pyridazine derivative with a piperazine and a thienyl group. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Piperazin-1-yl-6-(2-thienyl)pyridazine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyridazine derivative with an additional oxygen-containing group, while substitution could introduce various functional groups depending on the nucleophile or electrophile used.

Scientific Research Applications

CNS Activity

Research indicates that derivatives of pyridazines, including 3-Piperazin-1-yl-6-(2-thienyl)pyridazine, have shown promise as central nervous system penetrants. A study highlighted the structure-activity relationship (SAR) of piperazine-based compounds, demonstrating their potential as muscarinic acetylcholine receptor antagonists. These compounds exhibited significant selectivity and potency at human M4 receptors, suggesting their utility in treating disorders like schizophrenia and Parkinson's disease .

Anticancer Properties

Pyridazine derivatives have been investigated for their anticancer activities. The compound has been noted for its ability to inhibit tumor growth in various cancer cell lines. A patent describes therapeutic pyridazine compounds that demonstrate efficacy against cancer, indicating that this compound could be part of this class of anticancer agents .

Case Study 1: Muscarinic Antagonist Development

A comprehensive study focused on the development of muscarinic antagonists based on a similar piperazine core. The results showed that modifications to the piperazine structure led to enhanced CNS penetration and selectivity for M4 receptors, with IC50 values below 200 nM . This suggests that similar modifications to this compound could yield compounds with improved therapeutic profiles.

Case Study 2: Anticancer Efficacy

In vitro studies have demonstrated that pyridazine derivatives exhibit significant cytotoxicity against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. Such findings underscore the potential of this compound as a lead compound for further development in cancer therapy .

Data Table: Summary of Applications

Conclusions

This compound represents a promising compound with applications primarily in pharmacology and medicinal chemistry. Its potential as a CNS agent and anticancer therapeutic highlights the importance of continued research into its properties and mechanisms of action. Future studies should focus on optimizing its structure to enhance efficacy and reduce potential side effects.

Mechanism of Action

The mechanism of action of 3-Piperazin-1-yl-6-(2-thienyl)pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby altering biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Pyridazine Core

3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine

- Structure : Piperidine (saturated six-membered ring with one nitrogen) replaces piperazine at the 3-position; pyrazole substitutes thienyl at the 6-position.

- Impact : Piperidine’s reduced basicity compared to piperazine may lower solubility and alter binding kinetics. Pyrazole’s hydrogen-bonding capacity differs from thienyl’s sulfur-mediated interactions. This compound was synthesized for structural studies but lacks reported bioactivity data .

5-(2-Thienyl)-1,3,4-oxadiazoles and Triazoles

- Structure : Thienyl group retained, but core heterocycle varies (1,3,4-oxadiazole/triazole instead of pyridazine).

- Activity : Broad-spectrum antibacterial effects observed, particularly against Gram-positive bacteria (e.g., compound 9a with piperazinylmethyl substitution showed marked activity) . The pyridazine core in 3-piperazin-1-yl-6-(2-thienyl)pyridazine may confer distinct pharmacokinetics due to its planar structure and nitrogen orientation .

3-Phenyl-s-triazolo[4,3-b]pyridazine Derivatives

- Structure : Triazolo-fused pyridazine with phenyl substituents.

- Activity : Primarily explored for synthetic utility rather than bioactivity. The absence of piperazine/thienyl groups limits direct comparison but underscores pyridazine’s adaptability in functionalization .

Antimicrobial Activity

- Piperazine may enhance membrane penetration compared to morpholine or arylthiourea derivatives .

- 3-Aldehyde-1-phenylpyridazine Derivatives : Compound 3e outperformed streptomycin in antimicrobial assays, suggesting pyridazine aldehydes as potent scaffolds. The thienyl group’s electron density in this compound might similarly enhance target binding .

CNS and Analgesic Activity

- Phenylpiperazinyl Pyridazine : Demonstrated enhancement of morphine analgesia, linked to piperazine’s affinity for serotonin/dopamine receptors. The thienyl group in this compound could modulate CNS bioavailability differently than phenyl .

- Methyl-Substituted Pyridazines (Patent) : Target pain and itch pathways, indicating substituent position (e.g., methyl vs. thienyl) critically affects therapeutic application .

Physicochemical and Electrostatic Properties

- Electrostatic Profiles : Substituted pyridazines’ bioactivity correlates with charge distribution near nitrogen atoms. The thienyl group’s electron-rich nature in this compound may increase electron density at the pyridazine ring, altering binding to bacterial enzymes or neurotransmitter receptors compared to phenyl or pyrazolyl analogs .

Tabulated Comparison of Key Analogs

Biological Activity

3-Piperazin-1-yl-6-(2-thienyl)pyridazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C12H14N4S |

| Molecular Weight | 250.33 g/mol |

| CAS Number | 1105195-40-1 |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process may include the formation of the piperazine ring followed by the introduction of the thienyl and pyridazine moieties. Specific synthetic routes can vary, but they often employ techniques such as cyclization and substitution reactions to achieve the desired structure.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly as an antitumor and antimicrobial agent.

Antitumor Activity

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanism is believed to involve the inhibition of specific enzymes or pathways associated with cell growth and survival. For instance, it has been noted to affect pathways related to apoptosis and cell cycle regulation.

Antimicrobial Activity

The compound has also demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The precise mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Structure-Activity Relationship (SAR)

SAR studies are crucial in understanding how modifications to the chemical structure affect biological activity. Research has indicated that:

- Substituent Variations : Changes in substituents on the piperazine or thienyl groups can lead to enhanced or diminished biological effects. For example, replacing the thienyl group with other heterocycles may alter activity profiles.

- Ring Modifications : Alterations in the pyridazine ring can significantly impact binding affinity to biological targets, thereby influencing overall efficacy.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Anticancer Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent activity against human cancer cell lines, with IC50 values in the low micromolar range. The study emphasized the importance of structural modifications for optimizing activity .

- Antimicrobial Properties : Another investigation detailed the compound's effectiveness against bacterial strains resistant to conventional antibiotics, suggesting a novel mechanism that could be exploited for drug development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 3-Piperazin-1-yl-6-(2-thienyl)pyridazine, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions using 3-bromo-6-(thienyl)pyridazine intermediates with piperazine derivatives . Optimization involves controlling catalyst loading (e.g., Pd(PPh₃)₄), reaction temperature (80–100°C), and solvent polarity (e.g., DMF/water mixtures). Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization in ethanol .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Answer : Use a combination of:

- X-ray crystallography for unambiguous confirmation of molecular geometry and intermolecular interactions .

- NMR spectroscopy (¹H, ¹³C) to verify substituent positions and piperazine-thienyl conjugation .

- Mass spectrometry (ESI-TOF) for molecular weight validation and fragmentation pattern analysis .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., anti-platelet vs. anti-inflammatory effects) of pyridazine derivatives?

- Answer : Discrepancies often arise from assay conditions (e.g., cell lines, concentration ranges). Standardize protocols using:

- Dose-response curves to establish IC₅₀ values across multiple models .

- Receptor-binding assays (e.g., PDE inhibition or GPCR profiling) to clarify mechanistic pathways .

- Meta-analysis of literature data to identify structure-activity trends, such as the role of the thienyl group in modulating selectivity .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

- Answer :

- Molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., PDE3A or bacterial enzymes) .

- ADMET prediction (SwissADME) to optimize logP, solubility, and metabolic stability by modifying substituents (e.g., replacing piperazine with morpholine) .

- DFT calculations (Gaussian 09) to assess electronic effects of substituents on charge distribution and redox potential .

Q. What experimental approaches validate the compound’s dual role as a π-bridge and acceptor in optoelectronic materials?

- Answer :

- UV-Vis and fluorescence spectroscopy to measure absorption/emission maxima and Stokes shifts in solvents of varying polarity .

- Cyclic voltammetry to determine HOMO/LUMO levels and bandgap energy .

- Theoretical modeling (TD-DFT) to correlate optical properties with electronic transitions involving the thienyl and piperazine moieties .

Methodological Considerations

Q. How should researchers address challenges in crystallizing this compound for structural studies?

- Answer :

- Use slow evaporation in mixed solvents (e.g., dichloromethane/methanol) to promote crystal growth .

- For twinned or low-resolution data, apply SHELXL refinement with restraints on bond lengths/angles and Hirshfeld surface analysis to resolve disorder .

Q. What are best practices for reconciling discrepancies between computational predictions and experimental bioactivity data?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.